N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide is a complex organic compound characterized by its pyrazole and pyrimidine rings, which are functional groups known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
These can include changes in gene expression, protein function, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidine and benzamide moieties. One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate halogenated pyrimidine derivative, followed by the reaction with 4-ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation: Ethyl ester derivatives.
Reduction: Pyrimidinylamine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidine rings are valuable in the design of new ligands and catalysts for various chemical reactions.
Biology: The biological applications of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide include its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being studied for its pharmacological properties. Its derivatives may exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for therapeutic applications.
Industry: In the industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and biological activities.
Pyrimidine derivatives: Compounds containing pyrimidine rings with varying substituents.
Benzamide derivatives: Various benzamide compounds with different functional groups.
Uniqueness: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide stands out due to its specific combination of pyrazole and pyrimidine rings, which confer unique chemical and biological properties. Its ethoxy group adds to its versatility, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-4-25-16-7-5-14(6-8-16)17(24)21-15-10-19-18(20-11-15)23-13(3)9-12(2)22-23/h5-11H,4H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCUFAGFBZASHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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